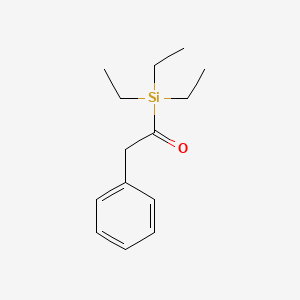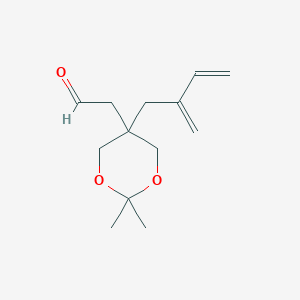
1,3-Dioxane-5-acetaldehyde, 2,2-dimethyl-5-(2-methylene-3-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane-5-acetaldehyde, 2,2-dimethyl-5-(2-methylene-3-butenyl)- is an organic compound with the molecular formula C13H20O3. This compound is part of the 1,3-dioxane family, which is known for its stability and versatility in various chemical reactions. The structure of this compound includes a dioxane ring with an acetaldehyde group and a methylene-butenyl side chain, making it a unique and interesting molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of 1,3-dioxanes often involves the use of activated carbon catalysts derived from natural sources such as corncob . The process includes the optimization of reaction parameters using techniques like the face-centered composite design (FCCD) of response surface methodology (RSM) to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxane-5-acetaldehyde, 2,2-dimethyl-5-(2-methylene-3-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using reagents such as H2/Ni, Zn/HCl, and NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, and RCuLi.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3/Py.
Reducing agents: H2/Ni, Zn/HCl, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane-5-acetaldehyde, 2,2-dimethyl-5-(2-methylene-3-butenyl)- has several scientific research applications:
Chemistry: Used as a solvent and catalyst in organic synthesis and reactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of biofuels and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dioxane-5-acetaldehyde, 2,2-dimethyl-5-(2-methylene-3-butenyl)- involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the dioxane ring and the acetaldehyde group, which can participate in various chemical reactions. The specific pathways and targets depend on the context of its use, such as in catalysis or as a reactant in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: A simpler analog without the acetaldehyde and methylene-butenyl groups.
5,5-Dimethyl-1,3-dioxane-2-ethanol: Another derivative with different functional groups.
5,5-Dimethyl-1,3-dioxane-2-one: Known for its use in various chemical reactions.
Uniqueness
The presence of the acetaldehyde group and the methylene-butenyl side chain makes it more versatile in chemical reactions compared to simpler 1,3-dioxane derivatives .
Eigenschaften
CAS-Nummer |
212051-02-0 |
|---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
2-[2,2-dimethyl-5-(2-methylidenebut-3-enyl)-1,3-dioxan-5-yl]acetaldehyde |
InChI |
InChI=1S/C13H20O3/c1-5-11(2)8-13(6-7-14)9-15-12(3,4)16-10-13/h5,7H,1-2,6,8-10H2,3-4H3 |
InChI-Schlüssel |
RYWSVIVTHSBSHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(CO1)(CC=O)CC(=C)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


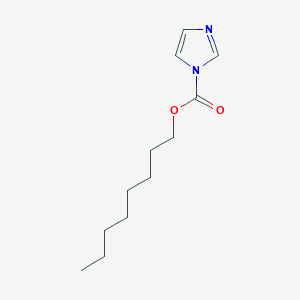
![N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine](/img/structure/B14261413.png)
![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)
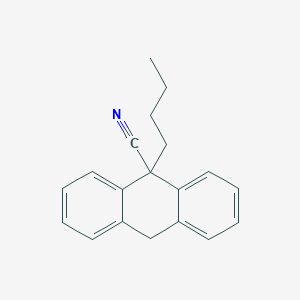
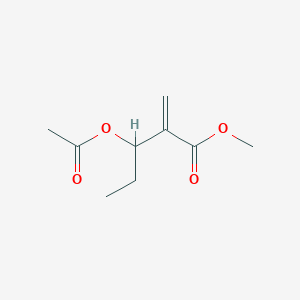
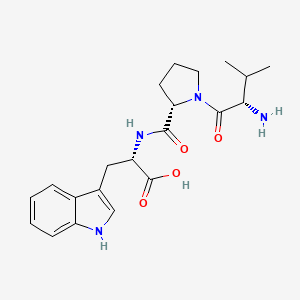

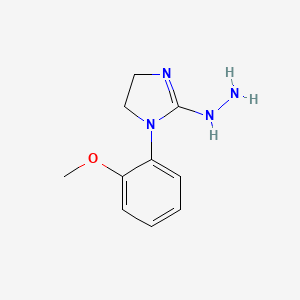
![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
![Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane](/img/structure/B14261450.png)
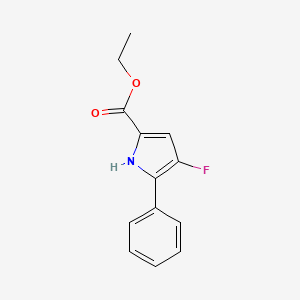
![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)

